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Compound of Interest

Compound Name: 1-Methoxy-4-propylbenzene

Cat. No.: B087226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prominent ether isomers with the

chemical formula C10H14O. It details their nomenclature, physicochemical properties,

spectroscopic data, and relevant experimental protocols. Furthermore, this guide explores the

biological activities of anethole, a key isomer, and its interaction with cellular signaling

pathways.

Isomer Identification and Nomenclature
Several ether isomers of C10H14O are of significant interest in research and industry. This

guide focuses on four primary examples: butyl phenyl ether and its structural isomers (isobutyl

and tert-butyl), and the naturally occurring compound, anethole.
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IUPAC Name Synonyms CAS Number

Butoxybenzene

n-Butyl phenyl ether, Phenyl

butyl ether, 1-

Phenoxybutane[1]

1126-79-0[1]

(2-Methylpropoxy)benzene
Isobutyl phenyl ether,

Isobutoxybenzene[2]
1126-75-6[2]

(2-Methyl-2-propoxy)benzene

tert-Butyl phenyl ether, t-

Butoxybenzene, Phenyl tert-

butyl ether

6669-13-2

1-Methoxy-4-(1-

propenyl)benzene

Anethole, trans-Anethole,

Anise camphor, p-

Propenylanisole[3]

4180-23-8[3]

Quantitative Data Summary
The physicochemical and toxicological properties of these isomers are summarized below for

comparative analysis.

Table 2.1: Physical and Chemical Properties
Property

Butyl Phenyl

Ether

Isobutyl Phenyl

Ether

tert-Butyl

Phenyl Ether
trans-Anethole

Molecular Weight

( g/mol )
150.22[1] 150.22[2] 150.22 148.20[3]

Boiling Point (°C) 210.3[4] 196[5] 186-187 234-237[3]

Melting Point

(°C)
-19[4] N/A N/A 23[3]

Density (g/mL at

25°C)
0.935[4] 0.919[5] N/A 0.988

Refractive Index

(n20/D)
1.497[4] N/A N/A 1.559-1.562[3]

Flash Point (°C) 82[4] 71.6[5] N/A 90[3]
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Table 2.2: Toxicological Data
Compound Test Route Species Dose

Butyl Phenyl

Ether
LD50 Oral Mouse 3200 mg/kg

Table 2.3: Spectroscopic Data
Compound

¹H NMR (CDCl₃, δ

ppm)

¹³C NMR (CDCl₃, δ

ppm)

Mass Spectrometry

(m/z)

Butyl Phenyl Ether

7.31-7.24 (m, 2H),

6.96-6.88 (m, 3H),

3.96 (t, J=6.5 Hz, 2H),

1.78 (p, J=6.7 Hz,

2H), 1.50 (h, J=7.4

Hz, 2H), 0.98 (t, J=7.4

Hz, 3H)

159.2, 129.5, 120.7,

114.6, 67.7, 31.5,

19.4, 13.9

150 (M+), 94 (base

peak), 77, 41, 29[1]

Isobutyl Phenyl Ether

7.32-7.25 (m, 2H),

6.97-6.88 (m, 3H),

3.73 (d, J=6.6 Hz,

2H), 2.10 (hept, J=6.7

Hz, 1H), 1.05 (d,

J=6.7 Hz, 6H)

159.3, 129.5, 120.6,

114.6, 74.3, 28.5, 19.4
150 (M+), 94, 57, 41

tert-Butyl Phenyl Ether

7.30-7.23 (m, 2H),

7.08-7.01 (m, 2H),

6.95-6.88 (m, 1H),

1.35 (s, 9H)

156.9, 128.8, 123.6,

123.1, 78.1, 28.9

150 (M+), 135, 94, 57

(base peak)[6]

trans-Anethole

7.32 (d, J=8.8 Hz,

2H), 6.89 (d, J=8.8

Hz, 2H), 6.41 (d,

J=15.7 Hz, 1H), 6.15

(dq, J=15.7, 6.6 Hz,

1H), 3.84 (s, 3H), 1.92

(dd, J=6.6, 1.4 Hz,

3H)[7]

159.1, 131.8, 131.0,

127.4, 123.8, 114.4,

55.6, 18.9[7]

148 (M+), 147, 133,

117, 105, 91, 77
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Experimental Protocols
Synthesis of n-Butyl Phenyl Ether via Williamson Ether
Synthesis
This protocol describes the synthesis of n-butyl phenyl ether from phenol and n-butyl bromide.

Materials:

Phenol

Sodium hydroxide

n-Butyl bromide

Ethanol

Diethyl ether

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask, dissolve phenol in ethanol.

Slowly add a solution of sodium hydroxide in ethanol to the flask to form sodium phenoxide.

Add n-butyl bromide to the reaction mixture.

Reflux the mixture for 1-2 hours.

After cooling, pour the reaction mixture into water and extract with diethyl ether.

Wash the organic layer with 10% sodium hydroxide solution and then with water.

Dry the organic layer over anhydrous magnesium sulfate.

Filter and remove the solvent by rotary evaporation.
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Purify the crude product by distillation.

Synthesis of tert-Butyl Phenyl Ether
Due to steric hindrance, the Williamson ether synthesis is not suitable for preparing tert-butyl

phenyl ether. An alternative method involves the reaction of a Grignard reagent with a perester.

Materials:

Magnesium turnings

Bromobenzene

Anhydrous diethyl ether

tert-Butyl perbenzoate

Hydrochloric acid

Sodium hydroxide solution

Anhydrous magnesium sulfate

Procedure:

Prepare a Grignard reagent (phenylmagnesium bromide) from magnesium and

bromobenzene in anhydrous diethyl ether under a nitrogen atmosphere.

Cool the Grignard solution in an ice bath and add a solution of tert-butyl perbenzoate in

anhydrous ether dropwise.

Stir the reaction mixture and then pour it into a cold solution of hydrochloric acid.

Separate the ethereal layer and extract the aqueous layer with ether.

Combine the organic layers and wash with sodium hydroxide solution, then with water until

neutral.

Dry the ethereal solution over anhydrous magnesium sulfate.
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Concentrate the solution and distill the product under reduced pressure.

Extraction and Purification of trans-Anethole from Star
Anise
This protocol details the isolation of trans-anethole from star anise via steam distillation.

Materials:

Whole star anise pods

Water

Diethyl ether

Anhydrous magnesium sulfate

Procedure:

Grind the star anise pods using a mortar and pestle.

Transfer the ground material to a round-bottom flask and add water.

Perform steam distillation, collecting the cloudy distillate.

Extract the distillate with diethyl ether.

Dry the ethereal layer with anhydrous magnesium sulfate.

Filter the solution and remove the diethyl ether using a rotary evaporator to obtain the

essential oil rich in trans-anethole.

Further purification can be achieved by fractional distillation or chromatography.

Quantitative Analysis of Anethole by High-Performance
Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of anethole.
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Instrumentation:

HPLC system with a UV-Vis detector

Reversed-phase C18 column

Mobile Phase:

Methanol and water (e.g., 85:15 v/v)

Procedure:

Prepare standard solutions of anethole in the mobile phase at various concentrations.

Inject the standard solutions into the HPLC system to generate a calibration curve.

Prepare the sample containing anethole and dilute it with the mobile phase.

Inject the sample solution into the HPLC system.

Monitor the elution at a specific wavelength (e.g., 259 nm).

Quantify the amount of anethole in the sample by comparing its peak area to the calibration

curve.

Biological Activity and Signaling Pathways of
Anethole
Anethole has been shown to possess a range of biological activities, including anti-

inflammatory, and antimicrobial effects. Its anti-inflammatory properties are, in part, mediated

through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Anethole's Modulation of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a crucial regulator of the inflammatory response. In its inactive

state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-

inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK)

complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent
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degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds

to specific DNA sequences and induces the transcription of pro-inflammatory genes. Anethole

has been demonstrated to inhibit this pathway, thereby reducing inflammation.
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Click to download full resolution via product page

Caption: Anethole's inhibitory effect on the NF-κB signaling pathway.

This guide serves as a foundational resource for professionals engaged in chemical and

pharmaceutical research, providing essential data and methodologies for the study of

C10H14O ethers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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